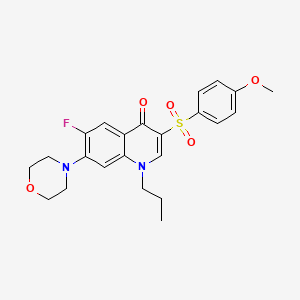
(2E)-3-(phenylamino)-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(phenylamino)-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile is an organic compound characterized by the presence of an aniline group, a tetrazole ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(phenylamino)-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions.
Coupling with Aniline: The tetrazole intermediate is then coupled with aniline in the presence of a suitable catalyst, such as palladium, to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: (2E)-3-(phenylamino)-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2E)-3-(phenylamino)-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2E)-3-(phenylamino)-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
(2E)-3-(phenylamino)-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile: Unique due to the presence of both aniline and tetrazole groups.
(E)-3-anilino-2-(2H-tetrazol-5-yl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
(E)-3-anilino-2-(2H-tetrazol-5-yl)prop-2-enamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness: The presence of the nitrile group in this compound imparts unique reactivity and properties compared to its analogs with carboxylic acid or amide groups. This makes it a valuable compound for specific applications where these properties are desired.
Properties
CAS No. |
1020252-60-1 |
|---|---|
Molecular Formula |
C10H8N6 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
3-anilino-2-(2H-tetrazol-5-yl)prop-2-enenitrile |
InChI |
InChI=1S/C10H8N6/c11-6-8(10-13-15-16-14-10)7-12-9-4-2-1-3-5-9/h1-5,7,12H,(H,13,14,15,16) |
InChI Key |
SOXCTISAYHQOEE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC=C(C#N)C2=NNN=N2 |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C#N)C2=NNN=N2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2700871.png)
![1-(3-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2700872.png)


![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2700879.png)
![3-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2700882.png)





![N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2700889.png)
